3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the methylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a methylthiolate anion.
Attachment of the thiophen-3-yl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-3-yl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the thiophen-3-yl group.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological macromolecules.
Medicine
The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new catalysts or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the bicyclic structure and the sulfur and nitrogen atoms allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(phenyl)phenyl)methanone: Similar structure but lacks the thiophen-3-yl group.
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyridin-3-yl)phenyl)methanone: Similar structure but contains a pyridin-3-yl group instead of the thiophen-3-yl group.
Uniqueness
The presence of the thiophen-3-yl group in 3-(methylsulfanyl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane imparts unique electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-10-16-6-7-17(11-18)20(16)19(21)14-4-2-13(3-5-14)15-8-9-23-12-15/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POECDGQEBFBWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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